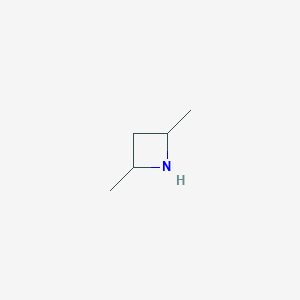
2,4-Dimethylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylazetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C5H11N. This compound is characterized by the presence of two methyl groups attached to the second and fourth positions of the azetidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylazetidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethyl-1,3-diaminopropane with a suitable electrophile under basic conditions. Another approach involves the reduction of 2,4-dimethyl-1-azetidinone using hydride reagents .
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
化学反应分析
Types of Reactions: 2,4-Dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride reagents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
科学研究应用
2,4-Dimethylazetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.
Industry: this compound is used in the production of polymers and other materials with unique properties.
作用机制
The mechanism of action of 2,4-dimethylazetidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The ring strain in the azetidine structure can facilitate binding to these targets, leading to various biological effects. For example, derivatives of this compound have been shown to interact with serotonin receptors, influencing neurotransmission pathways .
相似化合物的比较
Azetidine: The parent compound without methyl substitutions.
2-Methylazetidine: A single methyl group attached to the azetidine ring.
3,3-Dimethylazetidine: Two methyl groups attached to the third position of the azetidine ring.
Comparison: 2,4-Dimethylazetidine is unique due to the specific positioning of its methyl groups, which influences its reactivity and interaction with molecular targets. Compared to azetidine and its other derivatives, this compound exhibits distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
IUPAC Name |
2,4-dimethylazetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIDADKMTAZBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
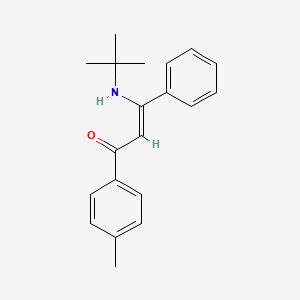
![3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808669.png)
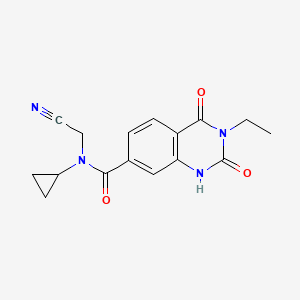
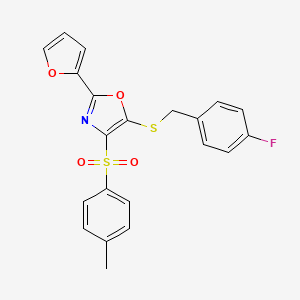
![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2808672.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2808673.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2808674.png)
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)

![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)
![3,5-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2808682.png)
![{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2808683.png)
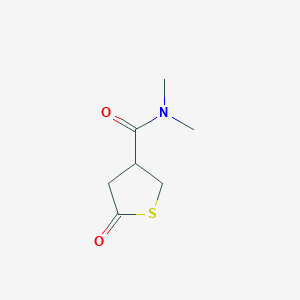
![tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B2808688.png)
